molecular formula C11H13NO2 B2645200 2,5-dicyclopropyl-1H-pyrrole-3-carboxylic acid CAS No. 2094505-10-7

2,5-dicyclopropyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2645200
CAS No.: 2094505-10-7
M. Wt: 191.23
InChI Key: QKTPRBOYKOJOEW-UHFFFAOYSA-N
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Description

2,5-dicyclopropyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H13NO2 It is characterized by the presence of two cyclopropyl groups attached to a pyrrole ring, which also bears a carboxylic acid functional group

Scientific Research Applications

2,5-dicyclopropyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Safety and Hazards

The compound is associated with certain hazards and safety precautions. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Various precautionary statements are also provided, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dicyclopropyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable dicarboxylic acid derivative, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dicyclopropyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of 2,5-dicyclopropyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with methyl groups instead of cyclopropyl groups.

    2,5-diphenyl-1H-pyrrole-3-carboxylic acid: Contains phenyl groups instead of cyclopropyl groups.

    2,5-diethyl-1H-pyrrole-3-carboxylic acid: Features ethyl groups in place of cyclopropyl groups.

Uniqueness

2,5-dicyclopropyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,5-dicyclopropyl-1H-pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)8-5-9(6-1-2-6)12-10(8)7-3-4-7/h5-7,12H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTPRBOYKOJOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(N2)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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